molecular formula C21H15FN2O4 B2607677 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate CAS No. 331460-65-2

4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate

Cat. No.: B2607677
CAS No.: 331460-65-2
M. Wt: 378.359
InChI Key: CJUFHJCSXMROMQ-YDZHTSKRSA-N
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Description

This compound is an imine-based derivative featuring a 4-fluoro-3-nitrophenyl group linked via a methylene bridge to a phenyl ring esterified with 4-methylbenzenecarboxylate. The imine (-C=N-) group confers reactivity, while the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents modulate electronic properties. While direct studies on this compound are absent in the provided evidence, its structural analogs offer insights into synthesis, reactivity, and applications.

Properties

IUPAC Name

[4-[(4-fluoro-3-nitrophenyl)iminomethyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4/c1-14-2-6-16(7-3-14)21(25)28-18-9-4-15(5-10-18)13-23-17-8-11-19(22)20(12-17)24(26)27/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUFHJCSXMROMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a condensation reaction with 4-formylbenzoic acid to form the imino linkage. The final step involves esterification with 4-methylbenzenecarboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often prioritized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imino linkage can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of an amine from the imino linkage.

    Substitution: Replacement of the fluoro group with other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of 4-fluoro-3-nitroaniline, a precursor of the compound, exhibit significant antimicrobial properties. These compounds can be synthesized through various methods, including the nucleophilic displacement of fluorine with amines, leading to potential applications in treating bacterial infections .
  • Anti-inflammatory Properties : Some studies have shown that similar nitro-substituted compounds possess anti-inflammatory activities. The introduction of nitro groups into aromatic systems often enhances biological activity, making them candidates for drug development targeting inflammatory diseases .
  • Dyeing Agents : The compound's structural characteristics suggest potential use in dyeing applications, particularly in the textile industry. Nitroanilines are known for their vibrant colors and stability, which can be beneficial for creating long-lasting dyes .

Synthesis and Characterization

The synthesis of 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate typically involves:

  • Starting Materials : The synthesis begins with 4-fluoro-3-nitroaniline and appropriate carboxylic acids.
  • Reaction Conditions : The reactions are generally carried out under mild conditions to ensure high yields and purity. For example, using solvents like ethanol or aqueous solutions can facilitate the reaction while minimizing side products .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various chalcone derivatives from nitroanilines demonstrated that these compounds could exhibit significant biological activities, including anti-tubercular effects. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures and potential for further pharmacological evaluation .

Case Study 2: Dyeing Applications

Research into the dyeing properties of nitro-substituted anilines indicated that these compounds could be used effectively as hair dyes due to their vibrant colors and stability under various conditions. The synthesis process involved careful control of reaction parameters to achieve desired color properties while ensuring safety in application .

Mechanism of Action

The mechanism of action of 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imino linkage and methylbenzenecarboxylate moiety contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Functional Groups Substituents Molecular Formula (Calculated) Key Properties/Applications References
4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate Imine, ester, nitro, fluoro 4-Fluoro-3-nitro, 4-methylbenzoyloxy C₂₁H₁₅FN₂O₅ Not reported in evidence N/A
4-[[[4-(4′-nitrophenylazo)phenyl]imino]methyl]phenyl-2-propenoat Azo (-N=N-), imine, ester, nitro 4-Nitro, propenoate ester C₂₂H₁₇N₅O₅ Dye synthesis, photophysical studies
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate Pyrazole, ester, chloro 4-Chlorobenzoyloxy, methylphenoxy C₂₅H₂₁ClN₂O₃ Pharmaceutical intermediates
SSC-2 ((E)−2,5-dihydroxy-4-(((4-(10,15,20-triphenylporphyrin-5-yl)phenyl)imino)methyl)benzaldehyde) Imine, porphyrin, aldehyde Porphyrin core, hydroxy, aldehyde C₆₃H₄₄N₆O₃ Site-selective catalysis, nanomaterials
Key Observations:
  • Imine vs. Azo Linkages: Compounds like 4-[[[4-(4′-nitrophenylazo)phenyl]imino]methyl]phenyl-2-propenoat () combine azo and imine groups, enhancing conjugation for optical applications. The query compound lacks an azo group but retains the imine’s reactivity .
  • Ester Variations: The 4-methylbenzenecarboxylate ester in the query compound likely confers higher lipophilicity compared to propenoate esters () or chlorobenzenecarboxylates (), affecting bioavailability .

Biological Activity

The compound 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both fluoro and nitro functional groups, which are known to influence biological activity. The molecular formula is C16H16F1N2O4C_{16}H_{16}F_{1}N_{2}O_{4}, with a molecular weight of approximately 320.31 g/mol.

Structural Formula

\text{4 4 Fluoro 3 nitrophenyl imino methyl}phenyl4-methylbenzenecarboxylate}

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The nitro group is often implicated in enhancing activity against various pathogens.
  • Anticancer Properties : The presence of the fluorine atom and the nitro group may contribute to the inhibition of cancer cell proliferation. Preliminary studies suggest that derivatives can induce apoptosis in certain cancer cell lines.
  • Enzyme Inhibition : Compounds of this nature may act as inhibitors of specific enzymes, impacting metabolic pathways crucial for cell survival.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition of enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of nitrophenyl compounds demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of treatment.

The proposed mechanisms by which 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in microbial and cancer cells.
  • Interaction with DNA : The compound may intercalate into DNA or form adducts, disrupting replication and transcription processes.
  • Enzyme Interaction : By binding to active sites on target enzymes, it can inhibit their function, thereby affecting metabolic pathways.

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